molecular formula C18H25FN2O2 B14783261 tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No.: B14783261
M. Wt: 320.4 g/mol
InChI Key: QXZXVMHFJGHIKD-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a fluorinated spirocyclic compound featuring a fused isoquinoline-piperidine core protected by a tert-butoxycarbonyl (Boc) group.

Properties

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)12-20-11-13-10-14(19)4-5-15(13)18/h4-5,10,20H,6-9,11-12H2,1-3H3

InChI Key

QXZXVMHFJGHIKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Core Isoquinoline Synthesis

The isoquinoline scaffold is typically constructed via cyclization or cross-coupling reactions. A two-step approach reported by Xu et al. employs palladium-catalyzed tandem allylation and intramolecular amination (Scheme 1). Benzylamine derivatives react with allyl acetate in the presence of Pd(PPh₃)₄ to form bicyclic intermediates, which undergo hydrolysis and cyclization to yield 3-methylisoquinoline. For fluorinated analogs, 2-fluoro-substituted benzylamines are preferred precursors.

Key Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : 68–75%

Fluorination Strategies

Introducing fluorine at the 7-position requires regioselective electrophilic or nucleophilic substitution. Li et al. demonstrated visible-light-induced sulfonylation/cyclization for fluorinated isoquinolinones (Scheme 2). Using benzimidazole derivatives and sulfonyl radicals generated from CF₃SO₂Na under blue LED light, the method achieves 7-fluoro substitution with IC₅₀ values of 16.1 μM in MCF-7 cells.

Alternative Route :
Direct fluorination via Balz-Schiemann reaction using aryl diazonium tetrafluoroborates at −10°C yields 7-fluoro intermediates with >90% regioselectivity.

Spiro-Ring Formation

Spirocyclic systems are constructed through acid-catalyzed cyclization or transition-metal-mediated coupling. Bansode et al. developed a method using tert-butyl hydroperoxide (TBHP) to oxidize tetrahydroisoquinoline (THIQ) derivatives, forming spiro[chromene-2,4'-piperidine] scaffolds (Scheme 3). For the target compound, THIQ intermediates undergo elimination with p-toluenesulfonic acid (TsOH) to form the spiro junction.

Optimized Conditions

  • Catalyst : TsOH (10 mol%)
  • Temperature : 80°C, 6 h
  • Yield : 55–78%

Boc Protection and Final Functionalization

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Zhao et al. reported a one-pot protocol using DMAP in dichloromethane, achieving >95% Boc protection efficiency (Scheme 4). Final purification via flash chromatography (hexane/EtOAc, 3:1) provides the target compound in 82% yield.

Critical Parameters

  • Base : DMAP (1.2 equiv)
  • Reaction Time : 2 h at 25°C
  • Purity : >99% (HPLC)

Comparative Analysis of Synthetic Routes

The table below summarizes yields and selectivity for key steps:

Step Method Yield (%) Selectivity (%) Reference
Isoquinoline formation Pd-catalyzed allylation 75 >90
Fluorination Visible-light sulfonylation 68 85
Spiro-cyclization TsOH-mediated elimination 78 95
Boc protection DMAP/di-tert-butyl dicarbonate 95 >99

Challenges and Solutions

  • Regioselectivity in Fluorination : Competing para/ortho substitution is mitigated using sterically hindered directing groups (e.g., Boc-protected amines).
  • Spiro-Ring Stability : Acid-sensitive intermediates require careful pH control during cyclization (pH 6–7).
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers.

Recent Advancements

Kim et al. introduced a visible-light-driven organophotoredox method using eosin Y and Hantzsch ester to generate N-hydroxy intermediates, which dehydrate to form isoquinoline derivatives (Scheme 5). This approach reduces metal contamination and achieves 89% yield for fluorinated analogs.

Scalability and Industrial Applications

A pilot-scale synthesis (500 g batch) reported by TCI Chemicals employs continuous-flow reactors for fluorination and spiro-cyclization, reducing reaction times by 40%. The process maintains >90% yield and complies with ICH Q3A/B impurity guidelines.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to replace specific atoms or groups within the molecule.

Scientific Research Applications

tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Material Science: The unique spiro structure imparts interesting optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target proteins.

Comparison with Similar Compounds

SARS-CoV-2 Mpro Inhibition ():

For example:

  • Compound 22 (3-nitrophenyl substituent): Binding affinity = 9.6 kcal/mol; interacts with CYS145 and SER144 via hydrogen bonds .
  • Compound 23 (4-fluorophenyl substituent): Binding affinity = 8.3 kcal/mol; interacts with GLN189 and GLY143, suggesting fluorine’s role in modulating target interactions .
  • Compound 26 (3-bromophenyl substituent): Binding affinity = 9.8 kcal/mol; bromine’s bulkiness may enhance hydrophobic interactions .

Physicochemical Properties

While data for the 7-fluoro derivative are sparse, analogs provide insights:

  • Melting Points : Brominated spiro compounds (e.g., CAS 690632-05-4) melt at 226–227°C .
  • Solubility : Boc-protected spiro derivatives are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .

Biological Activity

Overview

tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a spiro compound notable for its complex structure, featuring a tert-butyl group, a fluorine atom, and a unique spiro linkage between isoquinoline and piperidine rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

PropertyDetails
Molecular Formula C18H25FN2O2
Molecular Weight 320.4 g/mol
IUPAC Name tert-butyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate
InChI Key IVSXXRDIVIZZHN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1C2=C(C=CC(=C2)F)C3(CCNCC3)CN1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the spiro linkage enhances its binding affinity and selectivity towards these targets. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity affecting downstream signaling pathways.
  • Protein Interaction Disruption: The compound may disrupt critical protein-protein interactions essential for cellular functions.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, research on spirocyclic derivatives has shown their efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. For example, studies suggest that modifications in the structure can enhance oral bioavailability and metabolic stability.

Case Studies

  • In Vivo Studies: A study involving a related compound indicated that oral administration resulted in significant accumulation of the target substrate in splenocytes, suggesting effective bioavailability and potential therapeutic effects on immune modulation.
  • Comparative Analysis: When compared with other spiro compounds like tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, this compound exhibited enhanced selectivity and potency against specific biological targets.

Q & A

Q. What are the critical safety protocols for handling tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate in laboratory settings?

  • Methodological Answer: Use P95 (US) or P1 (EU EN 143) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators for higher protection against vapors. Wear nitrile gloves , safety goggles, and full-body protective clothing to prevent skin/eye contact. Ensure local exhaust ventilation and avoid dust formation. Dispose of contaminated PPE via licensed waste management services .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store in a dry, cool (2–8°C) environment away from heat, ignition sources, or incompatible materials (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption or decomposition. Regularly inspect storage conditions for temperature deviations .

Q. What analytical techniques are recommended for initial characterization of this compound?

  • Methodological Answer: Use NMR (¹H/¹³C) to confirm the spirocyclic structure and fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₂₃FN₂O₂). HPLC with UV detection (≥95% purity) ensures batch consistency. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) to address gaps in SDS-reported data. Cross-reference IARC/ACGIH/NTP classifications (no carcinogenicity reported ). Use computational tools (e.g., QSAR models) to predict toxicity profiles and validate with empirical dose-response studies .

Q. What strategies optimize the synthetic yield of tert-Butyl 7-fluoro-spiro derivatives?

  • Methodological Answer: Employ microwave-assisted synthesis to reduce reaction times for spirocyclization. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura ) for fluorinated aromatic substitutions. Monitor reaction progress via TLC or in situ FTIR to minimize byproducts. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to assess ecological risks when environmental toxicity data are unavailable?

  • Methodological Answer: Perform OECD 301 biodegradation tests to estimate persistence. Use Daphnia magna acute toxicity assays (EC₅₀) for aquatic impact. Model soil mobility via HPLC-derived log Kow values. If log Kow >3, prioritize bioaccumulation studies using fish liver microsomes .

Q. What experimental designs evaluate compound stability under non-standard conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Expose samples to UV light (ICH Q1B) to assess photodegradation. Use TGA/DSC to determine decomposition thresholds (>200°C typical for tert-butyl carbamates ).

Q. How to address low yields in final-stage purification?

  • Methodological Answer: Optimize recrystallization solvents (e.g., tert-butyl methyl ether/hexane mixtures). For polar impurities, use reverse-phase flash chromatography (C18 silica, MeOH/H₂O) . If chiral purity is critical, employ preparative SFC with amylose-based columns. Confirm purity via chiral HPLC .

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